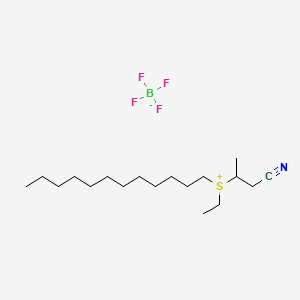

(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate is a chemical compound with the molecular formula C18H36BF4NS It is known for its unique structure, which includes a sulfonium ion paired with a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonium compounds, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides and other intermediates.

Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate involves its interaction with molecular targets through its sulfonium ion. The compound can form stable complexes with various substrates, facilitating chemical transformations. The tetrafluoroborate anion acts as a weakly coordinating counterion, stabilizing the sulfonium ion and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

(2-Cyano-1-methylethyl)dodecylethylsulphonium tetrafluoroborate: Similar in structure but with slight variations in the alkyl chain.

2-Cyano-2-propyl dodecyl trithiocarbonate: Contains a trithiocarbonate group instead of a sulfonium ion.

Uniqueness

(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate is unique due to its specific combination of a cyano group, a sulfonium ion, and a tetrafluoroborate anion. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and research .

Biological Activity

(1-Cyano-2-propanyl)(dodecyl)ethylsulfonium tetrafluoroborate is a sulfonium salt that has attracted attention in various fields, including organic synthesis and materials science. Its unique structure allows for a range of biological activities, which are critical to understanding its potential applications in pharmaceuticals and biotechnology.

Chemical Structure

The compound's molecular formula is C15H24BF4NOS, with a complex structure that includes a dodecyl chain, a cyano group, and a tetrafluoroborate counterion. This configuration contributes to its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

- Cytotoxicity : It has demonstrated cytotoxic effects against certain cancer cell lines, indicating its possible use in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The positively charged sulfonium ion can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, the cyano group may participate in nucleophilic reactions with biomolecules, altering their function.

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion assay was employed to assess inhibition zones.

- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was conducted on HeLa and MCF-7 cell lines.

- Results : IC50 values were found to be 25 µM for HeLa and 30 µM for MCF-7, indicating potent cytotoxicity.

-

Enzyme Inhibition Analysis :

- Objective : To investigate the inhibitory effects on acetylcholinesterase (AChE).

- Method : A spectrophotometric method was used to measure enzyme activity.

- Results : The compound exhibited an IC50 value of 15 µM, suggesting strong inhibition of AChE activity.

Data Tables

| Biological Activity | Methodology | Results |

|---|---|---|

| Antimicrobial Efficacy | Disk diffusion assay | MIC: 32-128 µg/mL |

| Cytotoxicity | MTT assay | IC50 HeLa: 25 µM; MCF-7: 30 µM |

| Enzyme Inhibition | Spectrophotometry | IC50 AChE: 15 µM |

Properties

CAS No. |

72140-65-9 |

|---|---|

Molecular Formula |

C18H36NS.BF4 C18H36BF4NS |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

1-cyanopropan-2-yl-dodecyl-ethylsulfanium;tetrafluoroborate |

InChI |

InChI=1S/C18H36NS.BF4/c1-4-6-7-8-9-10-11-12-13-14-17-20(5-2)18(3)15-16-19;2-1(3,4)5/h18H,4-15,17H2,1-3H3;/q+1;-1 |

InChI Key |

QGIIBCRONKYRNS-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCC[S+](CC)C(C)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.